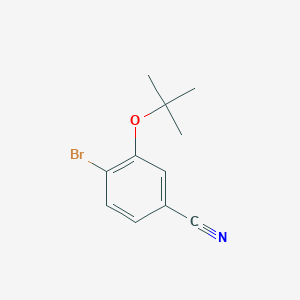

3-tert-Butoxy-4-bromobenzonitril

Übersicht

Beschreibung

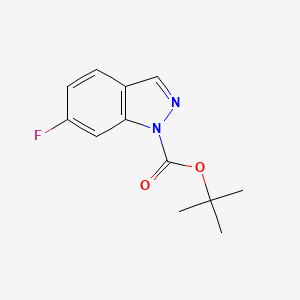

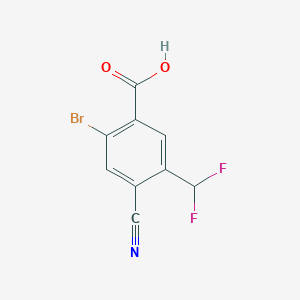

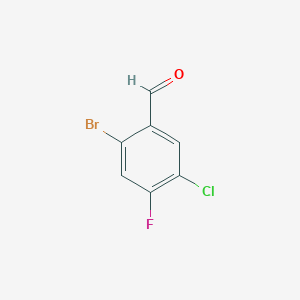

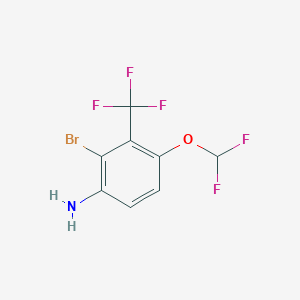

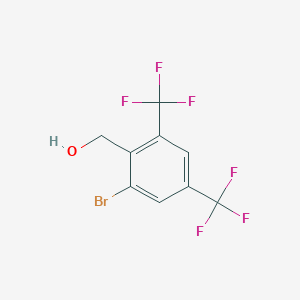

Molecular Structure Analysis

The molecular structure of 3-tert-Butoxy-4-bromobenzonitrile consists of a benzene ring substituted with a bromine atom, a nitrile group, and a tert-butoxy group. The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis

3-tert-Butoxy-4-bromobenzonitrile is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthese komplexer Moleküle

Die Verbindung kann bei der Synthese komplexer Moleküle verwendet werden. Beispielsweise kann sie bei der Produktion von 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]essigsäure und 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidin-2-carbonsäure verwendet werden .

Suzuki-Reaktion

3-tert-Butoxy-4-bromobenzonitril kann an der Suzuki-Reaktion unter lösemittelfreien Bedingungen beteiligt sein . Die Suzuki-Reaktion ist eine Art Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird.

Synthese von bioaktiven Verbindungen

Die Verbindung kann bei der Synthese von bioaktiven Verbindungen verwendet werden. Beispielsweise kann sie bei der Produktion von (4R)-5-tert-Butoxy-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentansäure verwendet werden .

Herstellung von Pharmazeutika

this compound kann bei der Herstellung von Pharmazeutika verwendet werden. Beispielsweise kann es bei der Synthese von Cabazitaxel, einem Medikament zur Behandlung von Prostatakrebs, verwendet werden .

Arylierung von Thiophenderivaten

Die Verbindung kann bei der Arylierung von Thiophenderivaten verwendet werden . Dieser Prozess ist wichtig bei der Synthese verschiedener organischer Verbindungen.

Safety and Hazards

3-tert-Butoxy-4-bromobenzonitrile is harmful if swallowed or in contact with skin. It causes serious eye irritation. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended when handling this compound .

Wirkmechanismus

Target of Action

It’s known that bromobenzonitriles are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

3-tert-Butoxy-4-bromobenzonitrile likely interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, an atom or molecule that donates an electron pair to form a chemical bond, interacts with an electrophilic carbon in the bromobenzonitrile .

Biochemical Pathways

Bromobenzonitriles are often involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . The LogP values, which predict the compound’s solubility in water and lipids, range from 2.03 to 2.74 .

Result of Action

As a bromobenzonitrile, it’s likely involved in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to various downstream effects depending on the specific context of the reaction .

Action Environment

The action, efficacy, and stability of 3-tert-Butoxy-4-bromobenzonitrile can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it’s often involved in is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can maintain its stability and efficacy in diverse chemical environments .

Biochemische Analyse

Molecular Mechanism

The molecular mechanism of 3-tert-Butoxy-4-bromobenzonitrile involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. This binding can result in changes in gene expression, which in turn affects the production of proteins and other molecules essential for cellular function. The exact mechanism can vary depending on the specific biomolecule involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-tert-Butoxy-4-bromobenzonitrile can change over time. This includes its stability, degradation, and long-term effects on cellular function. For instance, the compound may degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression or enzyme activity .

Dosage Effects in Animal Models

The effects of 3-tert-Butoxy-4-bromobenzonitrile can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. For example, high doses of the compound may result in toxic or adverse effects, such as cell death or damage to tissues. The threshold effects observed in these studies can provide valuable information on the safe and effective use of the compound .

Metabolic Pathways

3-tert-Butoxy-4-bromobenzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways. For instance, it may inhibit or activate specific enzymes, leading to changes in metabolic flux or metabolite levels. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of 3-tert-Butoxy-4-bromobenzonitrile within cells and tissues involve various transporters and binding proteins. These molecules help in the localization and accumulation of the compound in specific cellular compartments. The distribution of the compound can influence its effectiveness and the nature of its interactions with biomolecules .

Subcellular Localization

3-tert-Butoxy-4-bromobenzonitrile is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific organelles, where it can interact with enzymes or proteins. This localization is crucial for the compound’s effectiveness in influencing cellular processes .

Eigenschaften

IUPAC Name |

4-bromo-3-[(2-methylpropan-2-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-8(7-13)4-5-9(10)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXUFMMOFMVQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)

![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)